N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-1-methylpyrrolidin-3-amine
Description
Properties
Molecular Formula |
C11H20N4 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C11H20N4/c1-3-15-11(4-6-13-15)8-12-10-5-7-14(2)9-10/h4,6,10,12H,3,5,7-9H2,1-2H3 |
InChI Key |
CPTOWKZYNWRQFY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNC2CCN(C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-1-methylpyrrolidin-3-amine typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with 1-methylpyrrolidin-3-amine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole or pyrrolidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-1-methylpyrrolidin-3-one, while reduction may produce this compound derivatives with different functional groups.
Scientific Research Applications
N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-1-methylpyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The pyrrolidine ring may enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Table 1: Key Structural Features of Pyrazole-Based Amines
Key Observations:
Pyrazole Core Modifications : The 1-ethyl substitution on the pyrazole ring is a common feature in agrochemicals (e.g., azoluron) , while 1-methyl or 3-pyridinyl substitutions are seen in intermediates for bioactive molecules .
Amine Functionalization: The 1-methylpyrrolidin-3-amine group in the target compound contrasts with acetamide (e.g., compound 14 in ) or phenylurea (azoluron) substituents, which are associated with distinct physicochemical properties.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- Lipophilicity : The target compound’s pyrrolidine group may enhance solubility compared to purely aromatic systems but reduce membrane permeability.
- Synthetic Accessibility : Derivatives with simpler amine groups (e.g., ethylamine) are more straightforward to synthesize than those requiring multi-step functionalization of pyrrolidine .
Biological Activity
N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-1-methylpyrrolidin-3-amine is a compound with significant potential in pharmacological applications, particularly due to its unique structural features that confer various biological activities. This article focuses on the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Molecular Formula
The molecular formula of this compound is .
Structural Characteristics
The compound features a pyrazole ring and a pyrrolidine moiety, which are known for their roles in various biological activities. The presence of these heterocycles enhances the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing pyrazole and pyrrolidine structures. For instance, derivatives with similar configurations have shown efficacy against both Gram-positive and Gram-negative bacteria.
| Compound | Activity | Reference |
|---|---|---|
| Pyrazole Derivative A | MIC = 0.018 mM against A. niger | |
| Pyrrolidine Compound B | IC50 = 0.47 µM against PI3Kδ |
Antiviral Properties
Research indicates that certain derivatives of this compound exhibit antiviral activity. For example, compounds with similar structures have been tested against HIV strains and demonstrated significant inhibitory effects.
| Study | Virus Type | EC50 (µM) | Reference |
|---|---|---|---|
| Singh et al. (2015) | HIV-1 IIIB | 15.4 - 40 | |
| Ferro et al. (2017) | HCV | 3.0 - 5.5 nM |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored, particularly regarding phosphoinositide 3-kinase (PI3K) pathways, which are crucial in cancer biology.
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of pyrazole derivatives for their antimicrobial activity against common pathogens. The results indicated that modifications in the pyrazole ring significantly influenced the antimicrobial potency, with some compounds outperforming traditional antibiotics.
Case Study 2: Antiviral Activity Against HIV
In another investigation, a related compound demonstrated promising results in inhibiting HIV replication in vitro. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the pyrazole ring were critical for enhancing antiviral efficacy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]-1-methylpyrrolidin-3-amine, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step alkylation and condensation reactions. Key steps include:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with diketones or β-ketoesters under reflux (ethanol, 80°C, 12–24 hours).
- Step 2 : Methylation of the pyrrolidine nitrogen using methyl iodide in DMF with NaH as a base (room temperature, 4–6 hours).
- Step 3 : Bridging via reductive amination between the pyrazole and pyrrolidine moieties using NaBH3CN in methanol (pH 5–6, 24 hours) .
- Critical Factors : Solvent polarity (e.g., DMF vs. THF), temperature control, and stoichiometric ratios of reagents significantly impact purity and yield. Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 24 hours) but requires optimization .
Q. How can the molecular structure of this compound be validated, and what analytical techniques are most reliable?
- Methodology :
- X-ray Crystallography : Resolve 3D conformation using SHELXL for refinement (monoclinic space groups common for pyrazole derivatives). Critical for confirming stereochemistry and hydrogen-bonding networks .
- NMR Spectroscopy : ¹H/¹³C NMR (CDCl3 or DMSO-d6) identifies substituent patterns (e.g., ethyl group δ ~1.2–1.4 ppm; pyrrolidine methyl δ ~2.3 ppm). HSQC/HMBC correlations validate connectivity .
- Mass Spectrometry : ESI-MS ([M+H]+) confirms molecular weight (e.g., calculated m/z 235.3) .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s inhibition of cyclooxygenase (COX) and phosphodiesterase (PDE)?
- Methodology :
- Enzyme Assays : Measure IC50 values using recombinant COX-2/PDE4B and fluorogenic substrates (e.g., SC-560 for COX; cAMP analogs for PDE). Compare inhibition kinetics with known inhibitors (e.g., Celecoxib, Rolipram) .
- Molecular Docking : Use AutoDock Vina to model binding poses. The pyrazole methyl group occupies hydrophobic pockets in COX-2, while the pyrrolidine nitrogen forms hydrogen bonds with PDE4B’s catalytic domain .
- Data Interpretation : Contradictions in IC50 values across studies may arise from assay conditions (e.g., pH, cofactors). Cross-validate with isothermal titration calorimetry (ITC) to quantify binding affinities .
Q. How do structural modifications (e.g., fluorination at pyrazole C5) alter biological activity and metabolic stability?
- Methodology :
- SAR Studies : Synthesize analogs (e.g., C5-fluoro, C3-methyl) and compare pharmacokinetic profiles (e.g., microsomal stability assays in liver S9 fractions).
- Metabolite Identification : LC-HRMS tracks oxidative metabolites (e.g., N-dealkylation at pyrrolidine). Fluorination reduces CYP450-mediated degradation, enhancing half-life .
- Key Findings : Fluorinated derivatives show 2–3× increased plasma stability but may reduce COX-2 selectivity due to steric effects .
Q. What strategies resolve contradictions in reported crystallographic data for similar pyrazole-pyrrolidine hybrids?
- Methodology :
- Data Reconciliation : Re-refine published structures (CCDC entries) using SHELXLE to check for overfitting. Validate hydrogen atom placement via Hirshfeld surface analysis .
- Cross-Platform Validation : Compare DFT-optimized geometries (B3LYP/6-31G*) with experimental XRD data to identify discrepancies in bond angles (>5° deviations signal errors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
